molecular formula C10H10F3NOS B14057298 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one

1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14057298
M. Wt: 249.25 g/mol
InChI Key: GDAVPCMHHWBEHM-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F3NOS and a molecular weight of 249.25 g/mol This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10F3NOS

Molecular Weight

249.25 g/mol

IUPAC Name

1-[2-amino-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NOS/c1-6(15)5-7-3-2-4-8(9(7)14)16-10(11,12)13/h2-4H,5,14H2,1H3

InChI Key

GDAVPCMHHWBEHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)N

Origin of Product

United States

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